molecular formula C15H18N2O4 B12889141 2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide CAS No. 82558-93-8

2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide

Katalognummer: B12889141
CAS-Nummer: 82558-93-8
Molekulargewicht: 290.31 g/mol
InChI-Schlüssel: KQUDFSMZGHBZRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the benzamide and isoxazole family, which are known for their significant biological activities and industrial uses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 3-propyl-1,2-oxazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and reduces the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its dual presence of methoxy groups and an oxazole ring makes it particularly versatile in various applications .

Eigenschaften

CAS-Nummer

82558-93-8

Molekularformel

C15H18N2O4

Molekulargewicht

290.31 g/mol

IUPAC-Name

2,6-dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C15H18N2O4/c1-4-6-10-9-13(21-17-10)16-15(18)14-11(19-2)7-5-8-12(14)20-3/h5,7-9H,4,6H2,1-3H3,(H,16,18)

InChI-Schlüssel

KQUDFSMZGHBZRF-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.